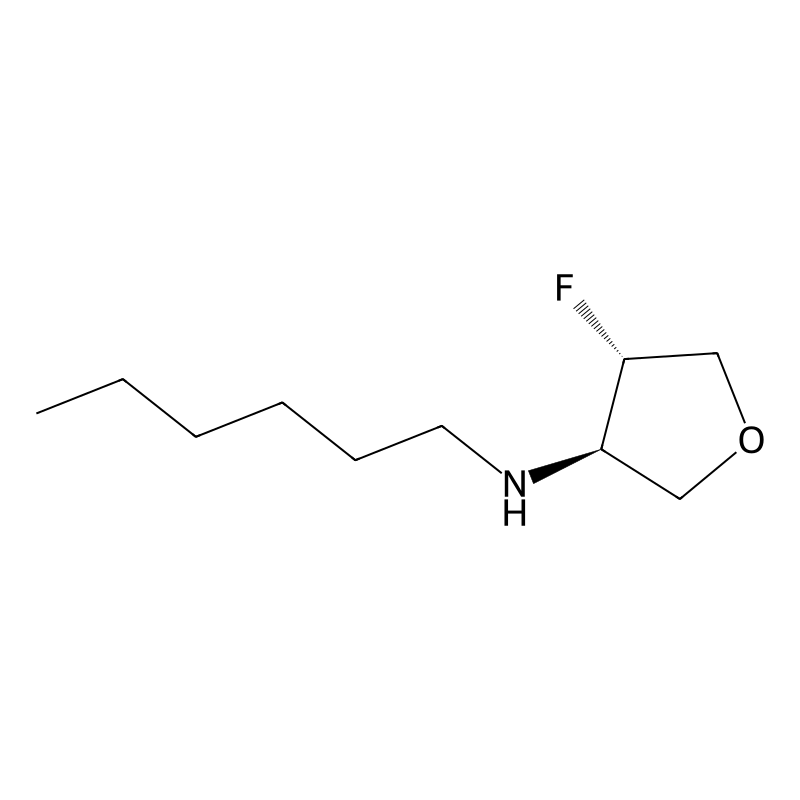

(3R,4S)-4-fluoro-N-hexyloxolan-3-amine

Catalog No.

S940691

CAS No.

2165725-83-5

M.F

C10H20FNO

M. Wt

189.27 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2165725-83-5

Product Name

(3R,4S)-4-fluoro-N-hexyloxolan-3-amine

IUPAC Name

(3R,4S)-4-fluoro-N-hexyloxolan-3-amine

Molecular Formula

C10H20FNO

Molecular Weight

189.27 g/mol

InChI

InChI=1S/C10H20FNO/c1-2-3-4-5-6-12-10-8-13-7-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

JHFPOWJONGLMON-NXEZZACHSA-N

SMILES

CCCCCCNC1COCC1F

Canonical SMILES

CCCCCCNC1COCC1F

Isomeric SMILES

CCCCCCN[C@@H]1COC[C@H]1F

- Medicinal Chemistry: Fluorination can be used to modify the properties of drugs, such as improving their bioavailability or target selectivity [].

Molecular Structure Analysis

The key features of (3R,4S)-4-Fluoro-N-hexyloxolan-3-amine's structure include:

- A five-membered ring with two oxygen atoms (oxolane)

- A fluorine atom attached to the fourth carbon (C4) of the ring

- An amine group (-NH2) linked to the third carbon (C3) of the ring with a hexyl chain (six carbon chain) attached to the nitrogen atom

- Stereochemistry denoted by (3R,4S), indicating the specific spatial arrangement of groups around the C3 and C4 carbons

The stereochemistry may be crucial for the molecule's biological activity if it interacts with receptors or enzymes in a specific orientation.

Chemical Reactions Analysis

XLogP3

2.2

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds